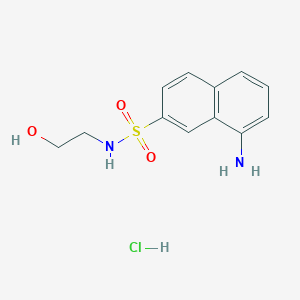
N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethoxyphenyl group, a tetrafluoromethoxy group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the reaction of 2-ethoxyaniline with tetrafluoromethoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanoic acid, while reduction may produce N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamine.
Scientific Research Applications
N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanoic acid
- N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamine
- N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropyl chloride
Uniqueness
N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to its combination of ethoxyphenyl and tetrafluoromethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO3/c1-3-20-9-7-5-4-6-8(9)17-10(18)11(13,19-2)12(14,15)16/h4-7H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNZIQGBGUHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C(F)(F)F)(OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-bromophenol ethanedioate (salt)](/img/structure/B6004795.png)
![1-[5-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6004803.png)
![ethyl (5Z)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6004816.png)

![4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid](/img/structure/B6004830.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6004833.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B6004837.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine](/img/structure/B6004850.png)

![1-[2-(Diethylaminomethyl)-5-hydroxy-1-phenylindol-3-yl]ethanone;hydrochloride](/img/structure/B6004865.png)
![(2-ethoxy-4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B6004871.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6004873.png)
![6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B6004884.png)
![N-[5-(butan-2-ylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B6004888.png)
